N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride
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Overview
Description
N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride is a chemical compound with significant applications in various scientific fields. This compound is characterized by the presence of an aminoethyl group, a chloro and fluoro substituted benzene ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride is Pyruvate dehydrogenase [lipoamide] kinase isozyme 2, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in glucose metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aminoethyl group can undergo oxidation to form corresponding imines or reduction to form amines.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation Reactions: Catalysts like acetic acid or p-toluenesulfonic acid.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation and Reduction Reactions: Formation of imines or amines.
Condensation Reactions: Formation of Schiff bases.
Scientific Research Applications
N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-1-naphthylamine dihydrochloride
- 2,2′-Oxydiethylamine dihydrochloride
- N-(2-aminoethyl)-p-chlorobenzamide
Uniqueness
N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the benzene ring enhances its stability and reactivity compared to similar compounds. Additionally, the sulfonamide group provides a versatile site for further chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-aminoethyl)-3-chloro-4-fluorobenzenesulfonamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2O2S.2ClH/c9-7-5-6(1-2-8(7)10)15(13,14)12-4-3-11;;/h1-2,5,12H,3-4,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOYXXLBVLQJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN)Cl)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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